3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride
Overview
Description
3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride is a useful research compound. Its molecular formula is C14H15ClFN7 and its molecular weight is 335.77 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride is the ubiquitin-specific protease 28 (USP28), a protein that plays a crucial role in cellular processes such as DNA damage response and cell cycle regulation .
Mode of Action
This compound binds reversibly to USP28, directly affecting its protein levels . The interaction with USP28 inhibits the proliferation, cell cycle at the S phase, and epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines .
Biochemical Pathways
The compound’s action on USP28 affects several biochemical pathways. Inhibition of USP28 can lead to alterations in cell cycle progression and apoptosis induction within cells . This is likely due to USP28’s role in the regulation of key components for cell proliferation .
Pharmacokinetics
These properties can help predict the observed antitumor activity of the compound .
Result of Action
The molecular and cellular effects of the compound’s action include significant inhibition of cell growth and alterations in cell cycle progression . Additionally, the compound induces apoptosis within cells . Some compounds in this class have shown superior cytotoxic activities against certain cell lines .
Biochemical Analysis
Biochemical Properties
3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride plays a significant role in biochemical reactions by interacting with several enzymes and proteins. One of the primary interactions is with cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation . The compound inhibits CDK2 activity by binding to its active site, thereby preventing the phosphorylation of key substrates required for cell cycle progression . Additionally, this compound has been shown to interact with other proteins involved in apoptosis and inflammation, such as tumor necrosis factor-alpha (TNF-α) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound induces cell cycle arrest at the G0-G1 phase, leading to reduced cell proliferation . This effect is primarily mediated through the inhibition of CDK2 activity. Furthermore, the compound promotes apoptosis by increasing the expression of pro-apoptotic proteins such as Bax and decreasing the expression of anti-apoptotic proteins like Bcl-2 . In addition to its anticancer effects, this compound exhibits anti-inflammatory properties by inhibiting the production of inflammatory cytokines, including TNF-α and interleukin-6 (IL-6) .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues such as Leu83 . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of downstream targets essential for cell cycle progression . Additionally, the compound modulates gene expression by inhibiting the NF-κB signaling pathway, leading to reduced transcription of genes involved in inflammation and cell survival . The compound also induces endoplasmic reticulum stress, which contributes to its pro-apoptotic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function have been studied in both in vitro and in vivo models. In vitro studies have shown that prolonged exposure to the compound leads to sustained cell cycle arrest and apoptosis in cancer cells . In vivo studies have demonstrated that the compound maintains its anticancer and anti-inflammatory effects over time, with no significant loss of activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent anticancer and anti-inflammatory effects without causing significant toxicity . At higher doses, the compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . The threshold for these toxic effects varies depending on the animal model and the duration of exposure. It is crucial to optimize the dosage to achieve the desired therapeutic effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, including CYP3A4 and CYP2D6 . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites . Some of these metabolites retain biological activity and contribute to the overall pharmacological effects of the compound . Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by several transporters and binding proteins. The compound is actively transported into cells by organic cation transporters (OCTs) and is distributed throughout various cellular compartments . Within tissues, the compound accumulates in organs with high metabolic activity, such as the liver and kidneys . The distribution of the compound is influenced by its binding to plasma proteins, which can affect its bioavailability and pharmacokinetics .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, the compound can translocate to the nucleus, where it modulates gene expression by interacting with transcription factors such as NF-κB . The subcellular localization of the compound is regulated by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .
Properties
IUPAC Name |
3-(4-fluorophenyl)-7-piperazin-1-yltriazolo[4,5-d]pyrimidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN7.ClH/c15-10-1-3-11(4-2-10)22-14-12(19-20-22)13(17-9-18-14)21-7-5-16-6-8-21;/h1-4,9,16H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBABJPDWEOLCCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFN7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.